molecular formula C19H23N3O2S2 B5764546 N-(4-ethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide

N-(4-ethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide

Cat. No. B5764546
M. Wt: 389.5 g/mol
InChI Key: MMSIQLSRLFZTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide, commonly known as EPPC, is a chemical compound that has gained significant attention in the field of scientific research. EPPC is a piperazine derivative that has been synthesized for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

The mechanism of action of EPPC is not fully understood. However, it is believed that EPPC exerts its biological effects by modulating the activity of ion channels and receptors in the body. EPPC has been shown to modulate the activity of the NMDA receptor by binding to a specific site on the receptor. This results in the inhibition of the receptor's function, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects
EPPC has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that EPPC exhibits potent anti-inflammatory and anti-cancer activities by inhibiting the production of inflammatory cytokines and inducing apoptosis in cancer cells. In vivo studies have demonstrated that EPPC exhibits neuroprotective effects by reducing the extent of brain damage caused by ischemic injury. EPPC has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

EPPC has several advantages and limitations for lab experiments. One of the advantages of EPPC is its potent biological activity, which makes it an attractive tool for the modulation of various physiological processes. Another advantage of EPPC is its relatively simple synthesis method, which allows for the easy preparation of large quantities of the compound. However, EPPC also has several limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, EPPC can exhibit non-specific binding to proteins, which can lead to off-target effects.

Future Directions

There are several future directions for the study of EPPC. One area of future research is the development of novel EPPC derivatives with improved solubility and bioavailability. Another area of future research is the investigation of the potential therapeutic applications of EPPC in various diseases, including cancer, inflammation, and neurological disorders. Additionally, the development of novel methods for the modulation of ion channels and receptors using EPPC and its derivatives could lead to the development of novel drugs with improved efficacy and safety profiles.

Synthesis Methods

EPPC can be synthesized using various methods. One of the most common methods involves the reaction of 4-ethylphenylamine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with piperazine-1-carbothioamide to obtain EPPC. The synthesis of EPPC is a multi-step process that requires careful optimization of reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

EPPC has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, EPPC has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. EPPC has been shown to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo. In neuroscience, EPPC has been studied for its potential as a tool for the modulation of ion channels and receptors in the brain. EPPC has been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory processes. In pharmacology, EPPC has been studied for its potential as a lead compound for the development of novel drugs with improved efficacy and safety profiles.

properties

IUPAC Name

4-(benzenesulfonyl)-N-(4-ethylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S2/c1-2-16-8-10-17(11-9-16)20-19(25)21-12-14-22(15-13-21)26(23,24)18-6-4-3-5-7-18/h3-11H,2,12-15H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSIQLSRLFZTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-4-(phenylsulfonyl)piperazine-1-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.